molecular formula C8H7BrClNO3 B1378052 1-Bromo-2-chloro-5-ethoxy-4-nitrobenzene CAS No. 1393442-06-2

1-Bromo-2-chloro-5-ethoxy-4-nitrobenzene

Cat. No.: B1378052
CAS No.: 1393442-06-2
M. Wt: 280.5 g/mol
InChI Key: DQUYNYJGMFTJFF-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-5-ethoxy-4-nitrobenzene is an organic compound with the molecular formula C8H7BrClNO3. It is a derivative of benzene, featuring bromine, chlorine, ethoxy, and nitro functional groups. This compound is used in various chemical synthesis processes and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-chloro-5-ethoxy-4-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-chloro-5-ethoxy-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Bromo-2-chloro-5-ethoxy-4-nitrobenzene is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-5-ethoxy-4-nitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo electrophilic aromatic substitution, where the nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical synthesis processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-chloro-4-nitrobenzene
  • 1-Bromo-2-chloro-5-nitrobenzene
  • 1-Bromo-2-ethoxy-4-nitrobenzene

Uniqueness

1-Bromo-2-chloro-5-ethoxy-4-nitrobenzene is unique due to the presence of both ethoxy and nitro groups, which provide distinct reactivity and chemical properties. This combination allows for specific applications in chemical synthesis and research that are not possible with other similar compounds .

Properties

IUPAC Name

1-bromo-2-chloro-5-ethoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO3/c1-2-14-8-3-5(9)6(10)4-7(8)11(12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUYNYJGMFTJFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1[N+](=O)[O-])Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201260019
Record name Benzene, 1-bromo-2-chloro-5-ethoxy-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201260019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393442-06-2
Record name Benzene, 1-bromo-2-chloro-5-ethoxy-4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393442-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-2-chloro-5-ethoxy-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201260019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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